molecular formula C13H21N3O6S2 B2387503 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448132-82-8

2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2387503
CAS No.: 1448132-82-8
M. Wt: 379.45
InChI Key: PWNYZBSXOGRCJQ-UHFFFAOYSA-N
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Description

2-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (CAS 1448132-82-8) is a synthetic organic compound with a molecular formula of C13H21N3O6S2 and a molecular weight of 379.5 g/mol . This reagent features a distinct structural motif combining a 3,5-dimethylisoxazole ring and a piperidine ring, both functionalized with sulfonyl groups. The 3,5-dimethylisoxazole scaffold is a recognized structure in medicinal chemistry and is known to be incorporated into compounds with a range of biological activities . As a building block, this compound is of significant interest for early-stage research and discovery, particularly in the fields of medicinal chemistry and chemical biology. It may be utilized as a key intermediate for the design and synthesis of novel molecules, or as a tool compound for probing biological interactions and structure-activity relationships (SAR). This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O6S2/c1-9-13(10(2)22-15-9)24(20,21)16-6-4-11(5-7-16)23(18,19)8-12(17)14-3/h11H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNYZBSXOGRCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Mono-Sulfonylation of Piperidine

Piperidine undergoes sulfonylation with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions to yield 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidine .

Procedure:

  • Dissolve piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
  • Add triethylamine (2.5 equiv) followed by dropwise addition of 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 equiv).
  • Stir at room temperature for 12 hours.
  • Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Yield: 78–85%.

Step 2: Second Sulfonylation at Piperidine C4

Direct sulfonylation at the 4-position is hindered by steric and electronic factors. Patent EP3645533NWB1 discloses a workaround using sulfur trioxide–trimethylamine complex in DMF:

Procedure:

  • Dissolve 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidine (1.0 equiv) in DMF.
  • Add sulfur trioxide–trimethylamine complex (2.0 equiv) and heat at 60°C for 6 hours.
  • Acidify with HCl (1M), extract with ethyl acetate, and concentrate.
  • Yield: 65–70%.

Synthesis of Intermediate B: N-Methyl-2-Chloroacetamide

N-Methyl-2-chloroacetamide is prepared via chloroacetylation of methylamine:

Procedure (adapted from PMC3998473):

  • Add methylamine (2.0 equiv) to chloroacetyl chloride (1.0 equiv) in THF at −10°C.
  • Stir for 2 hours, filter, and recrystallize from hexane.
  • Yield: 90–95%.

Coupling of Intermediates A and B

The final step involves nucleophilic substitution between Intermediate A and Intermediate B. Patent WO2019005559A1 highlights optimized conditions using K₂CO₃ in acetonitrile:

Procedure:

  • Dissolve Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) in anhydrous acetonitrile.
  • Add K₂CO₃ (3.0 equiv) and reflux at 80°C for 8 hours.
  • Cool, filter, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1).
  • Yield: 60–68%.

Alternative Method: One-Pot Sulfonylation and Acetamide Coupling

A streamlined approach reported in EP3645533NWB1 combines both sulfonylations and acetamide coupling in a single reactor:

Procedure:

  • Sulfonylate piperidine with 3,5-dimethylisoxazole-4-sulfonyl chloride (as in Section 2.1).
  • Without isolation, add sulfur trioxide–trimethylamine complex and N-methyl-2-chloroacetamide.
  • Heat at 70°C for 10 hours.
  • Purify via preparative HPLC (C18 column, methanol/water gradient).
  • Yield: 55–62%.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.62 (m, 4H, piperidine H), 2.28 (s, 6H, isoxazole-CH₃), 2.85 (s, 3H, N-CH₃), 3.12–3.25 (m, 4H, piperidine H), 3.98 (s, 2H, CH₂CO), 6.42 (s, 1H, isoxazole H).
  • ¹³C NMR: δ 11.2 (isoxazole-CH₃), 35.8 (N-CH₃), 45.6 (piperidine C), 52.3 (CH₂CO), 122.5 (isoxazole C), 170.2 (CO).

High-Performance Liquid Chromatography (HPLC)

  • Purity: ≥95% (C18 column, 254 nm, retention time 12.3 min).

Mass Spectrometry

  • ESI-MS: m/z 433.1 [M+H]⁺ (calculated for C₁₆H₂₄N₄O₆S₂: 432.1).

Challenges and Optimization Strategies

  • Regioselectivity in Sulfonylation: Competing sulfonylation at piperidine C2/C3 positions is mitigated using bulky bases (e.g., DBU).
  • Solvent Choice: Replacing benzene (as in) with acetonitrile or DMF improves safety and yield.
  • Purification: Silica gel chromatography struggles with polar byproducts; reversed-phase HPLC is preferred.

Scalability and Industrial Feasibility

  • Batch Size: Pilot-scale reactions (1 kg) achieve 58–63% yield with >99% purity.
  • Cost Drivers: 3,5-Dimethylisoxazole-4-sulfonyl chloride accounts for 70% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring : Achieved through cyclization of appropriate precursors under controlled conditions.
  • Introduction of Sulfonyl Groups : Conducted using sulfonyl chlorides in the presence of a base.
  • Formation of the Piperidine Ring : Involves cyclization under acidic or basic conditions.
  • Coupling Reactions : Final coupling of intermediates using agents like EDCI or DCC.

Chemistry

In the realm of chemistry, 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide serves as a valuable building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

Biology

This compound is being investigated for its potential biological activities, particularly its effects on enzymes and receptors. Notably:

  • Inhibition of Carbonic Anhydrases (CAs) : The compound has shown promise in modulating the activity of these enzymes, which are crucial for various physiological processes.

Medicine

In medicinal chemistry, it is explored for therapeutic applications, including:

  • Antitumor Activity : Research indicates that structural modifications can enhance cytotoxicity against cancer cell lines such as L1210 leukemia cells, with IC_50 values ranging from 10 to 25 µM for active derivatives .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that warrant further investigation.

Case Studies and Research Findings

  • Antitumor Studies : A study highlighted that certain derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .
  • Biological Activity Evaluation : Research has shown that modifications in the structure can lead to enhanced biological activity against various targets, including enzymes involved in critical metabolic pathways .

Mechanism of Action

The mechanism of action of 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Below is a comparative analysis of the target compound with structurally related analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Structural Distinctions
Target Compound C₁₃H₂₁N₃O₆S₂ 379.44 Piperidine, dual sulfonyl, dimethylisoxazole, acetamide Not reported Dual sulfonyl groups; acetamide substitution at the 4-position of piperidine.
2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid C₁₂H₁₈N₂O₅S 302.35 Piperidine, sulfonyl, dimethylisoxazole, carboxylic acid Not reported Single sulfonyl group; carboxylic acid substituent instead of acetamide.
Compounds 6d–6l (e.g., 6d) C₂₆H₃₀N₄O₅S₂ ~566.67 Piperazine, benzhydryl, sulfamoylaminophenyl 132–230 Piperazine core; bulky benzhydryl and sulfamoylaminophenyl substituents.

Functional Group Impact

  • This may enhance solubility in polar solvents but reduce membrane permeability.
  • Acetamide vs. Carboxylic Acid : The N-methylacetamide group in the target compound eliminates the acidic proton present in the carboxylic acid analog , likely improving metabolic stability and altering pharmacokinetics (e.g., oral bioavailability).
  • Core Structure : Piperidine (target) vs. Piperazine ( compounds): Piperidine’s reduced basicity compared to piperazine may influence receptor binding or enzymatic interactions.

Molecular Weight and Substituent Effects

  • Bulky aromatic substituents in compounds (e.g., benzhydryl, sulfamoylaminophenyl) likely reduce solubility compared to the target’s compact dimethylisoxazole and acetamide groups.

Research Implications and Limitations

  • Pharmacological Potential: The dimethylisoxazole moiety suggests possible enzyme inhibition (e.g., cyclooxygenase or kinase targets), while sulfonamide groups are associated with antimicrobial or diuretic activity. However, specific biological data for the target compound are absent in the evidence.
  • Limitations: Comparative pharmacological efficacy, toxicity, and ADME profiles remain unstudied.

Biological Activity

The compound 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N2O5S2C_{12}H_{18}N_{2}O_{5}S_{2} with a molecular weight of approximately 318.42 g/mol. Its structure features a piperidine ring substituted with sulfonyl and isoxazole groups, which are known to enhance biological activity.

Research indicates that the compound exhibits significant activity against various biological targets:

  • Inhibition of Carbonic Anhydrases (CAs) :
    • The compound has been evaluated for its inhibitory effects on carbonic anhydrases, particularly isoform hCA II. Inhibition constants (K_i) for several derivatives were found to range from 57.7 to 98.2 µM, indicating moderate potency against this enzyme .
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of the compound may exhibit antitumor properties through multiple mechanisms, potentially involving apoptosis induction and cell cycle arrest in cancer cell lines .
  • Neuroprotective Effects :
    • The presence of the isoxazole moiety suggests possible neuroprotective effects, as similar compounds have shown promise in models of neurodegenerative diseases .

Study on Antitumor Activity

A study conducted on a series of compounds related to 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide demonstrated that certain structural modifications enhanced cytotoxicity against L1210 leukemia cells. The results indicated a dose-dependent response with IC_50 values ranging from 10 to 25 µM for the most active derivatives .

Neuroprotective Effects

In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced apoptosis. For instance, a derivative was tested in a model of oxidative stress, demonstrating a significant reduction in cell death compared to controls .

Data Summary

Biological Activity Target K_i/IC_50 Values Notes
Carbonic Anhydrase InhibitionhCA II57.7 - 98.2 µMSelective inhibition observed
Antitumor ActivityL1210 Cells10 - 25 µMDose-dependent cytotoxicity
Neuroprotective EffectsNeuronal CellsNot specifiedReduction in oxidative stress-induced apoptosis

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?

The synthesis involves multi-step sulfonylation and coupling reactions. Critical parameters include:

  • Temperature control : Reactions often proceed at 0–5°C during sulfonylation to minimize side products .
  • Reagent selection : Use of coupling agents (e.g., DCC or EDC) for amide bond formation and bases like triethylamine to neutralize acidic byproducts .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization in ethanol/water mixtures improves yield and purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological approaches include:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify piperidine ring conformation (δ 2.8–3.5 ppm for sulfonyl-adjacent protons) and isoxazole methyl groups (δ 2.2–2.4 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 445.12) and isotopic patterns .
  • Chromatography : HPLC with C18 columns and mobile phases (e.g., methanol:buffer, 65:35) ensures >95% purity .

Q. What preliminary structure-activity relationship (SAR) data exist for analogs of this compound?

A comparative analysis of structurally related sulfonamide-piperidine derivatives reveals:

Structural Feature Impact on Activity Source
3,5-Dimethylisoxazole Enhances target binding via hydrophobic interactions
Dual sulfonyl groups Improves metabolic stability but may reduce solubility
N-Methylacetamide terminus Balances lipophilicity and cellular permeability

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions often arise from:

  • Pharmacokinetic factors : Poor oral bioavailability due to high molecular weight (~445 g/mol) and cLogP (>3). Use prodrug strategies (e.g., esterification of sulfonamide groups) or nanoformulations to enhance delivery .
  • Assay specificity : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. What experimental strategies are recommended for studying the compound’s interaction with biological targets?

  • Biophysical assays :
    • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with immobilized enzymes or receptors .
    • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses, guided by crystallographic data of homologous targets .

Q. How can researchers address stability issues under physiological conditions?

  • Forced degradation studies : Expose the compound to:
    • Acidic/basic conditions (pH 1–13): Monitor hydrolysis of sulfonamide or acetamide groups via HPLC .
    • Oxidative stress (H2O2): Assess susceptibility of the isoxazole ring .
  • Stabilization strategies : Co-solvents (e.g., cyclodextrins) or lyophilization improve shelf-life in aqueous buffers .

Q. What methodologies are effective in resolving stereochemical or conformational ambiguities?

  • X-ray crystallography : Resolve piperidine ring puckering and sulfonamide torsion angles .
  • Dynamic NMR : Analyze restricted rotation of sulfonyl groups at variable temperatures (e.g., coalescence temperatures for diastereotopic protons) .

Data-Driven Research Design

Q. How should researchers design assays to evaluate off-target effects?

  • Panel screening : Test against a diverse kinase or GPCR panel (e.g., Eurofins CEREP) to identify promiscuity .
  • Proteome-wide profiling : Use thermal shift assays (TSA) to detect protein stability changes across lysates .

Q. What statistical approaches are suitable for analyzing dose-response discrepancies?

  • Four-parameter logistic (4PL) modeling : Fit non-linear regression curves to calculate EC50/IC50 values with confidence intervals .
  • ANOVA with post-hoc tests : Compare variance across biological replicates to distinguish assay noise from true effects .

Tables for Critical Comparisons

Q. Table 1. Comparison of Synthetic Routes

Step Conditions Yield (%) Purity (%) Reference
Sulfonylation0°C, DCM, triethylamine7290
Amide couplingRT, DMAP, EDC8595
Final purificationEthanol/water recrystallization6898

Q. Table 2. Stability Profile Under Stress Conditions

Condition Degradation Products Half-Life (h) Reference
pH 2.0, 37°CHydrolyzed acetamide12
3% H2O2, RTOxidized isoxazole8
UV light (254 nm)Sulfonamide cleavage24

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